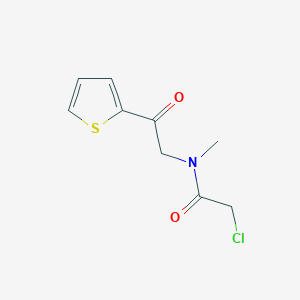

2-Chloro-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide

Description

Properties

IUPAC Name |

2-chloro-N-methyl-N-(2-oxo-2-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2S/c1-11(9(13)5-10)6-7(12)8-3-2-4-14-8/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPCZZNTQOBPPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)C1=CC=CS1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801194268 | |

| Record name | Acetamide, 2-chloro-N-methyl-N-[2-oxo-2-(2-thienyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801194268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353952-33-6 | |

| Record name | Acetamide, 2-chloro-N-methyl-N-[2-oxo-2-(2-thienyl)ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353952-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-methyl-N-[2-oxo-2-(2-thienyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801194268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thiophene-2-carboxylic acid, methylamine, and chloroacetyl chloride.

Formation of Intermediate: Thiophene-2-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride.

Amidation Reaction: The acid chloride is then reacted with methylamine to form N-methylthiophene-2-carboxamide.

Chlorination: Finally, the N-methylthiophene-2-carboxamide is treated with chloroacetyl chloride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

Nucleophilic Substitution: Products include N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide derivatives with various substituents.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include alcohols and amines.

Scientific Research Applications

2-Chloro-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues. The thiophene ring and chloroacetamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamides

Key Observations :

- Steric Effects : The isopropyl analog () may exhibit reduced reactivity in nucleophilic substitutions due to steric bulk compared to the methyl group in the target compound .

- Heterocyclic Influence : Thiophene (electron-rich) vs. pyridine (electron-deficient) alters interactions in biological systems or coordination chemistry .

Physicochemical Properties

Table 3: Physical and Spectral Data

Notable Trends:

Biological Activity

Chemical Identity

- CAS Number: 1353952-33-6

- Molecular Formula: C9H10ClNO2S

- Molecular Weight: 231.6992 g/mol

2-Chloro-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Recent studies have indicated that compounds with thiophene moieties, similar to this compound, exhibit significant antimicrobial activity. For instance, derivatives containing thiophene have shown effectiveness against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 0.22 to 0.25 μg/mL, demonstrating potent activity against these pathogens .

Anticancer Activity

In vitro studies have evaluated the anticancer properties of various derivatives related to this compound. Notably, certain derivatives have shown promising results against lung cancer cell lines (A549), with some exhibiting reduced viability in treated cells compared to controls. For example, modifications that enhance the thiophene structure have been linked to increased cytotoxicity against cancer cells while maintaining lower toxicity toward non-cancerous cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Substituents on the thiophene ring and variations in the acetamide group play crucial roles in modulating its activity. Compounds with specific substitutions have been shown to enhance both antimicrobial and anticancer effects, suggesting a clear structure-activity relationship that can guide future synthesis efforts .

Case Studies

- Antimicrobial Evaluation : A study conducted on novel pyrazole derivatives incorporating thiophene demonstrated significant antibacterial activity. The study highlighted that certain compounds exhibited not only bactericidal effects but also inhibited biofilm formation, which is critical in treating persistent infections .

- Cytotoxicity Assessment : In a comparative analysis of various derivatives, it was found that those with di- and trimethoxy substitutions displayed a marked decrease in anticancer activity, indicating that specific structural features are essential for maintaining efficacy against cancer cell lines .

Table of Biological Activities

| Compound | Activity Type | MIC (µg/mL) | IC50 (µM) | Notes |

|---|---|---|---|---|

| 1 | Antimicrobial | 0.22 | N/A | Effective against S. aureus |

| 2 | Anticancer | N/A | 66 | Reduced viability in A549 cells |

| 3 | Antimicrobial | 0.25 | N/A | Inhibits biofilm formation |

| 4 | Anticancer | N/A | 10 | High potency against leukemia cell lines |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via C-amidoalkylation of aromatic substrates using intermediates like 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Key steps include:

- Refluxing chloroacetyl chloride with amine precursors in triethylamine (e.g., 4-hour reflux for oxadiazole derivatives) .

- Monitoring reaction progress via TLC and isolating products through recrystallization (e.g., pet-ether) .

- Optimizing solvent systems (e.g., dichloromethane with carbodiimide coupling agents) to enhance yield and reduce by-products .

- Critical Parameters : Temperature control (e.g., 273 K for carbodiimide activation) and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of acid to amine) are critical for minimizing side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- IR Spectroscopy : Identify characteristic peaks for C=O (1670–1720 cm⁻¹), C-Cl (750–800 cm⁻¹), and NH (3200–3300 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include:

- Thiophene protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.8–3.2 ppm for N-methyl) .

- Carbonyl carbons (δ 165–175 ppm) and chlorinated carbons (δ 40–50 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns validate substituent positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:

- Cross-Validation : Combine NMR with X-ray crystallography to confirm bond angles and torsion angles (e.g., thiophene ring twisting at 79.7° in related structures) .

- Computational Modeling : Use DFT calculations to predict chemical shifts and compare with experimental data .

- Isotopic Labeling : Track reaction pathways using deuterated solvents or ¹³C-labeled precursors to clarify ambiguous signals .

Q. What strategies are employed to analyze and mitigate by-product formation during synthesis?

- Methodological Answer : By-products like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) (detected via NMR in ) require:

- Chromatographic Purification : Use silica gel column chromatography (e.g., 30% ethyl acetate/hexane) to isolate target compounds .

- Reaction Optimization : Adjust stoichiometry (e.g., excess amine to suppress dimerization) or use scavengers (e.g., molecular sieves) to absorb reactive intermediates .

- Kinetic Studies : Monitor by-product formation via time-resolved NMR to identify optimal reaction termination points .

Q. How do intermolecular interactions in the crystal structure influence the compound's physicochemical properties?

- Methodological Answer : X-ray crystallography reveals:

- Hydrogen Bonding : N–H···N interactions (e.g., R₂²(8) motifs) stabilize 1D chains, enhancing thermal stability .

- Packing Effects : Twisted aryl-thiophene dihedral angles (e.g., 79.7°) reduce π-π stacking, increasing solubility in polar solvents .

- Halogen Interactions : C–Cl···O contacts contribute to lattice energy, affecting melting points (e.g., 349–351 K in phenylacetamide derivatives) .

Safety and Handling in Research Settings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.